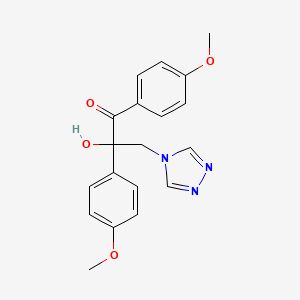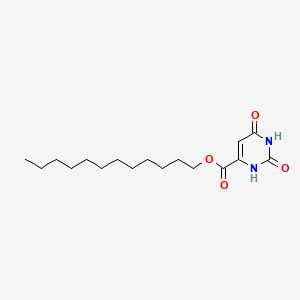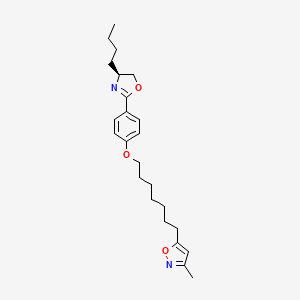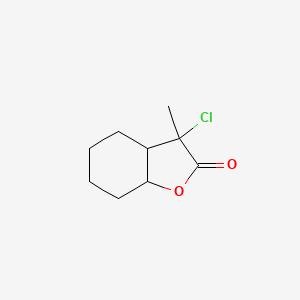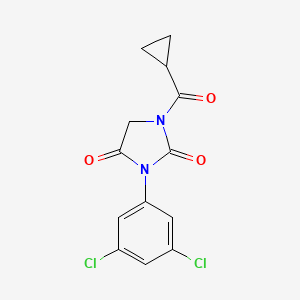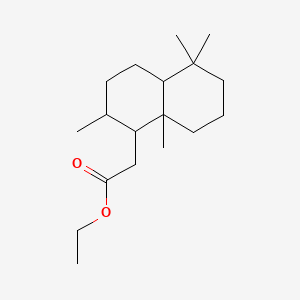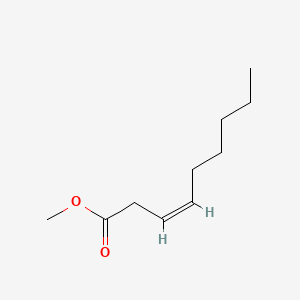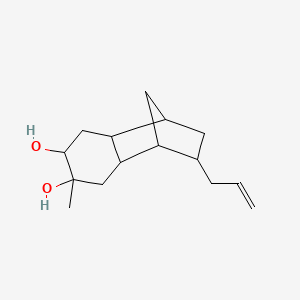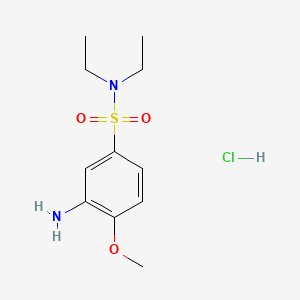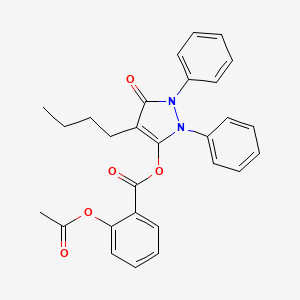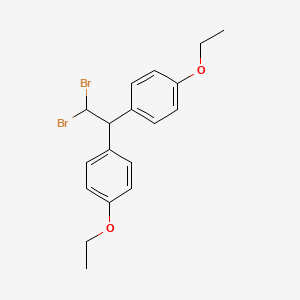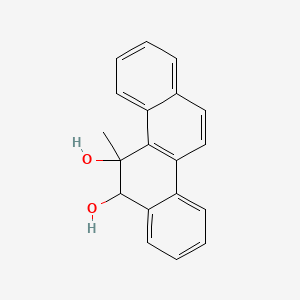
5,6-Dihydro-5-methyl-5,6-chrysenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-5-methyl-5,6-chrysenediol is an organic compound with the molecular formula C20H18O2 It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and features a dihydro structure with a methyl group and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-5-methyl-5,6-chrysenediol typically involves the hydrogenation of chrysene derivatives. One common method includes the catalytic hydrogenation of 5-methylchrysene in the presence of a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrogenation process.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydro-5-methyl-5,6-chrysenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
5,6-Dihydro-5-methyl-5,6-chrysenediol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-5-methyl-5,6-chrysenediol involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydro-5-methyluracil: A similar compound with a dihydro structure and a methyl group, but with different functional groups and biological activity.
5,6-Dihydro-5-methylcytosine: Another related compound with a similar structure but different chemical properties and applications.
Uniqueness
5,6-Dihydro-5-methyl-5,6-chrysenediol is unique due to its specific combination of a dihydro structure, methyl group, and hydroxyl groups
Propiedades
Número CAS |
64977-35-1 |
|---|---|
Fórmula molecular |
C19H16O2 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
5-methyl-6H-chrysene-5,6-diol |
InChI |
InChI=1S/C19H16O2/c1-19(21)17-13-7-3-2-6-12(13)10-11-15(17)14-8-4-5-9-16(14)18(19)20/h2-11,18,20-21H,1H3 |
Clave InChI |
RZPBQWGYNOZNME-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


